Diethyl adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol and ethyl ether

In water, 4230 mg/l @ 20 °C

Synonyms

Canonical SMILES

Solvent

Due to its mild polarity and good miscibility with various organic compounds, diethyl adipate serves as a useful solvent in scientific research. Researchers utilize it in applications like extraction processes, chromatography, and dissolving reaction components [].

Plasticizer

Diethyl adipate's ability to plasticize, or increase flexibility, of polymers makes it a valuable research tool. Scientists can incorporate it into studies on the properties of new or modified polymers to assess their mechanical behavior.

Organic synthesis precursor

Diethyl adipate acts as a starting material for the synthesis of various other organic compounds. Researchers can manipulate its structure to create complex molecules for diverse applications in medicinal chemistry, materials science, and other fields.

Reference standard

The high purity and well-defined chemical structure of diethyl adipate make it a suitable reference standard in analytical chemistry. Scientists can use it to calibrate instruments, identify unknown compounds, and quantify the presence of similar molecules in research samples [].

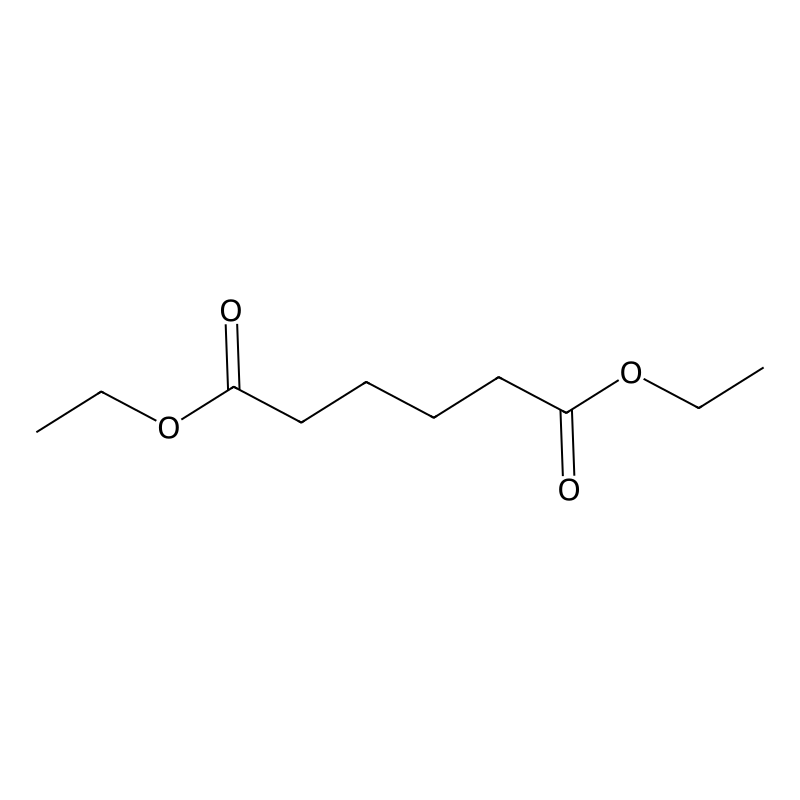

Diethyl adipate is an organic compound classified as a diester, with the chemical formula C₁₀H₁₈O₄. It is synthesized from adipic acid and ethanol, resulting in a colorless liquid with a fruity odor. Diethyl adipate is known for its low toxicity and is used primarily as a plasticizer and solvent in various industrial applications. Its structure consists of two ethyl ester groups attached to the adipic acid backbone, making it a versatile compound in both chemical synthesis and material science.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling diethyl adipate.

- Ensure proper ventilation in the workspace.

- Store the compound in a cool, dry, and well-ventilated place away from heat and ignition sources.

- Saponification: This reaction involves the hydrolysis of diethyl adipate in the presence of sodium hydroxide, leading to the formation of sodium adipate and ethanol. The reaction can be represented as follows:The kinetics of this reaction are second-order, and it has been studied extensively due to its relevance in chemical engineering .

- Dieckmann Condensation: Diethyl adipate can also participate in Dieckmann condensation reactions, where it reacts with itself or other compounds like pimelic acid to form cyclic esters or larger molecular weight products .

- Hydrogenation: In vapor phase hydrogenation studies, diethyl adipate can be reduced to produce various alcohols and other derivatives using catalysts like copper chromite .

The synthesis of diethyl adipate typically involves the following methods:

- Esterification Reaction: The most common method involves the reaction of adipic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). The process can be represented as:This method allows for high yields and is straightforward for laboratory synthesis .

- Reactive Distillation: This technique combines reaction and separation processes, enhancing yield by continuously removing water produced during esterification .

Diethyl adipate has several important applications:

- Plasticizer: It is widely used to enhance the flexibility and workability of plastics.

- Solvent: Diethyl adipate serves as a solvent for various organic compounds, particularly in coatings and adhesives.

- Chemical Intermediate: It is utilized in the synthesis of other chemicals, including surfactants and lubricants.

Research on the interactions of diethyl adipate with other compounds has shown that it can participate in various chemical pathways, particularly through hydrolysis and condensation reactions. Studies have highlighted its compatibility with other esters and solvents, making it a valuable component in formulations requiring specific physical properties .

Diethyl adipate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Diethyl phthalate | C₁₂H₁₄O₄ | Used mainly as a plasticizer; more toxic than diethyl adipate. |

| Dimethyl adipate | C₈H₁₄O₄ | Similar structure but uses methyl groups; lower boiling point. |

| Di-n-butyl phthalate | C₂₄H₃₈O₄ | Used as a plasticizer; higher molecular weight leads to different properties. |

| Ethyl hexanoate | C₈H₁₆O₂ | A fatty acid ester used in flavoring; distinct from diethyl adipate in terms of functional use. |

Diethyl adipate's unique combination of low toxicity, pleasant odor, and versatility distinguishes it from these similar compounds, making it particularly valued in non-toxic applications like food packaging and children's toys.

Purity

Color/Form

XLogP3

Exact Mass

Boiling Point

245 °C

Density

Appearance

Melting Point

Storage

UNII

Vapor Pressure

0.058 mm Hg @ 25 °C

Other CAS

68989-28-6

68989-29-7

141-28-6

Wikipedia

Ethyl adipate

Use Classification

Methods of Manufacturing

General Manufacturing Information

Hexanedioic acid, diethyl-: INACTIVE

Dates

2: Cao Y, Elmahdy A, Zhu H, Hui X, Maibach H. Binding affinity and decontamination of dermal decontamination gel to model chemical warfare agent simulants. J Appl Toxicol. 2018 May;38(5):724-733. doi: 10.1002/jat.3580. Epub 2018 Jan 7. PubMed PMID: 29315700.

3: González-Sálamo J, Socas-Rodríguez B, Hernández-Borges J, Rodríguez-Delgado MÁ. Determination of phthalic acid esters in water samples using core-shell poly(dopamine) magnetic nanoparticles and gas chromatography tandem mass spectrometry. J Chromatogr A. 2017 Dec 29;1530:35-44. doi: 10.1016/j.chroma.2017.11.013. Epub 2017 Nov 8. PubMed PMID: 29146426.

4: van Nuland YM, Eggink G, Weusthuis RA. Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. Microb Cell Fact. 2017 Nov 2;16(1):185. doi: 10.1186/s12934-017-0803-9. PubMed PMID: 29096635; PubMed Central PMCID: PMC5667465.

5: Jo SH, Kim KH, Kim YH. A novel quantitation method for phthalates in air using a combined thermal desorption/gas chromatography/mass spectrometry application. Anal Chim Acta. 2016 Nov 9;944:29-36. doi: 10.1016/j.aca.2016.09.037. Epub 2016 Oct 5. PubMed PMID: 27776636.

6: Fischer V, Marcus J, Touraud D, Diat O, Kunz W. Toward surfactant-free and water-free microemulsions. J Colloid Interface Sci. 2015 Sep 1;453:186-193. doi: 10.1016/j.jcis.2015.04.069. Epub 2015 May 9. PubMed PMID: 25985422.

7: Zhang ZH, Balasubramanian R. Effect of oxygenated fuels on physicochemical and toxicological characteristics of diesel particulate emissions. Environ Sci Technol. 2014 Dec 16;48(24):14805-13. doi: 10.1021/es504053f. Epub 2014 Dec 1. PubMed PMID: 25383974.

8: Guart A, Bono-Blay F, Borrell A, Lacorte S. Effect of bottling and storage on the migration of plastic constituents in Spanish bottled waters. Food Chem. 2014 Aug 1;156:73-80. doi: 10.1016/j.foodchem.2014.01.075. Epub 2014 Jan 30. PubMed PMID: 24629940.

9: Ates E, Mittendorf K, Senyuva H. An automated online turboflow cleanup LC/MS/MS method for the determination of 11 plasticizers in beverages and milk. J AOAC Int. 2013 Sep-Oct;96(5):1092-100. PubMed PMID: 24282953.

10: Ait Bamai Y, Araki A, Kawai T, Tsuboi T, Saito I, Yoshioka E, Kanazawa A, Tajima S, Shi C, Tamakoshi A, Kishi R. Associations of phthalate concentrations in floor dust and multi-surface dust with the interior materials in Japanese dwellings. Sci Total Environ. 2014 Jan 15;468-469:147-57. doi: 10.1016/j.scitotenv.2013.07.107. Epub 2013 Sep 4. PubMed PMID: 24012901.

11: Saravanabhavan G, Guay M, Langlois É, Giroux S, Murray J, Haines D. Biomonitoring of phthalate metabolites in the Canadian population through the Canadian Health Measures Survey (2007-2009). Int J Hyg Environ Health. 2013 Nov;216(6):652-61. doi: 10.1016/j.ijheh.2012.12.009. Epub 2013 Feb 16. PubMed PMID: 23419587.

12: Holmgren T, Persson L, Andersson PL, Haglund P. A generic emission model to predict release of organic substances from materials in consumer goods. Sci Total Environ. 2012 Oct 15;437:306-14. doi: 10.1016/j.scitotenv.2012.08.020. Epub 2012 Sep 2. PubMed PMID: 22947618.

13: Guo Z, Wang S, Wei D, Wang M, Zhang H, Gai P, Duan J. Development and application of a method for analysis of phthalates in ham sausages by solid-phase extraction and gas chromatography-mass spectrometry. Meat Sci. 2010 Mar;84(3):484-90. doi: 10.1016/j.meatsci.2009.10.002. Epub 2009 Oct 8. PubMed PMID: 20374814.

14: Guo ZY, Gai PP, Duan J, Zhai JX, Zhao SS, Wang S, Wei DY. Simultaneous determination of phthalates and adipates in human serum using gas chromatography-mass spectrometry with solid-phase extraction. Biomed Chromatogr. 2010 Oct;24(10):1094-9. doi: 10.1002/bmc.1410. PubMed PMID: 20352652.

15: Stiles R, Yang I, Lippincott RL, Murphy E, Buckley B. Measurement of drinking water contaminants by solid phase microextraction initially quantified in source water samples by the USGS. Environ Sci Technol. 2008 Apr 15;42(8):2976-81. PubMed PMID: 18497153; PubMed Central PMCID: PMC4264572.

16: Ohnishi T, Yoshida T, Igarashi A, Muroi M, Tanamoto K. Effects of possible endocrine disruptors on MyD88-independent TLR4 signaling. FEMS Immunol Med Microbiol. 2008 Mar;52(2):293-5. doi: 10.1111/j.1574-695X.2007.00355.x. Epub 2007 Dec 20. PubMed PMID: 18177342.

17: Cao XL. Determination of phthalates and adipate in bottled water by headspace solid-phase microextraction and gas chromatography/mass spectrometry. J Chromatogr A. 2008 Jan 18;1178(1-2):231-8. Epub 2007 Dec 3. PubMed PMID: 18082753.

18: Igarashi A, Ohtsu S, Muroi M, Tanamoto K. Effects of possible endocrine disrupting chemicals on bacterial component-induced activation of NF-kappaB. Biol Pharm Bull. 2006 Oct;29(10):2120-2. PubMed PMID: 17015962.

19: Cardoso VM, Solano AG, Prado MA, Nunan Ede A. Investigation of fatty acid esters to replace isopropyl myristate in the sterility test for ophthalmic ointments. J Pharm Biomed Anal. 2006 Nov 16;42(5):630-4. Epub 2006 Jul 10. PubMed PMID: 16831530.

20: Serôdio P, Nogueira JM. Considerations on ultra-trace analysis of phthalates in drinking water. Water Res. 2006 Jul;40(13):2572-82. Epub 2006 Jun 23. PubMed PMID: 16797669.